molecular formula C7H7N3O B6590296 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol CAS No. 1022158-37-7

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol

Cat. No.: B6590296
CAS No.: 1022158-37-7
M. Wt: 149.15 g/mol
InChI Key: NENVDBFDYHORDZ-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a methanol group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to alkylation reactions with various alkyl halides under phase transfer catalysis conditions to yield the desired product .

Industrial Production Methods: the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Similar structure but with different substitution patterns.

    Imidazo[1,2-a]pyridine: Different ring fusion pattern, leading to distinct chemical properties.

    Imidazo[1,5-a]pyridine: Another isomer with unique biological activities.

Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol stands out due to its specific substitution at the 6th position, which imparts unique chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENVDBFDYHORDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717679
Record name (1H-Imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-37-7
Record name (1H-Imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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